molecular formula C12H15N3OS B5169755 2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide

2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5169755
M. Wt: 249.33 g/mol
InChI Key: MBTSECPCTCBUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is a thioacetamide derivative of benzimidazole, which has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. It has also been shown to inhibit the activity of various kinases such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins. It has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to possess antitumor activity by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide in lab experiments is its wide range of biological activities. It can be used in various assays to study its effects on inflammation, oxidative stress, and cancer cell growth. However, one of the limitations of using this compound is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions for experiments.

Future Directions

There are several future directions for the study of 2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to possess neuroprotective activity in animal models of these diseases. Another area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). It has been shown to possess anti-inflammatory activity in animal models of IBD. Additionally, further studies are needed to determine the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for use in humans.
Conclusion:
In conclusion, 2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It possesses a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways. Although it has some limitations for use in lab experiments, it has several potential future directions for the study of its therapeutic applications.

Synthesis Methods

The synthesis of 2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide involves the reaction of 2-mercaptobenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-[(1-propyl-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(1-propylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-7-15-10-6-4-3-5-9(10)14-12(15)17-8-11(13)16/h3-6H,2,7-8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTSECPCTCBUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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